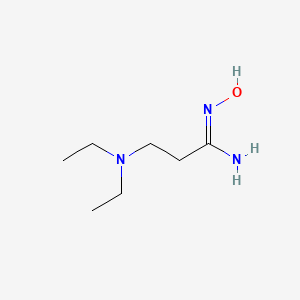
Methylcyclopentadienedimer(MCPDDimer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a dimer of methylcyclopentadiene, consisting of two cyclopentadiene rings connected by a methylene bridge. This compound is primarily used in the production of polymers and as a chemical intermediate in various industrial applications.
Synthetic Routes and Reaction Conditions:
Dimerization of Methylcyclopentadiene: The compound can be synthesized by the dimerization of methylcyclopentadiene under high-pressure conditions. The reaction typically involves heating methylcyclopentadiene in the presence of a catalyst, such as a Lewis acid, to promote the formation of the dimer.
Industrial Production Methods: In industrial settings, the production of methylcyclopentadienedimer involves large-scale dimerization reactors where methylcyclopentadiene is continuously fed, and the dimer is separated and purified using distillation techniques.
Types of Reactions:
Oxidation: Methylcyclopentadienedimer can undergo oxidation reactions to form various oxidized products, such as alcohols and ketones.
Reduction: Reduction reactions can convert methylcyclopentadienedimer into its corresponding saturated derivatives.
Substitution: Substitution reactions can occur at the methyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Various halogenating agents, such as chlorine (Cl2) and bromine (Br2), can be used for substitution reactions.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Methylcyclopentadienedimer is widely used in scientific research and various industries. Its applications include:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biological systems and as a building block for bioactive molecules.
Medicine: Methylcyclopentadienedimer derivatives are explored for their potential medicinal properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of polymers, such as polyvinyl chloride (PVC), and as an intermediate in the manufacture of other industrial chemicals.
Mechanism of Action
Methylcyclopentadienedimer is similar to other cyclopentadiene derivatives, such as dicyclopentadiene and diethyldicyclopentadiene. its unique structure, consisting of two methyl-substituted cyclopentadiene rings, sets it apart from these compounds. The presence of the methyl groups influences its reactivity and chemical properties, making it distinct in its applications and behavior.
Comparison with Similar Compounds
Dicyclopentadiene
Diethyldicyclopentadiene
1,2,3,4-Tetramethyl-1,3-cyclopentadiene
Properties
IUPAC Name |
5,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-12(2)6-5-10-8-3-4-9(7-8)11(10)12/h3-6,8-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPAXFNCCUFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2C1C3CC2C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B8058049.png)
![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexylidene]-dimethylazanium;chloride](/img/structure/B8058066.png)


![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene;oxotitanium(2+)](/img/structure/B8058086.png)

![4-{[4-(diethylamino)phenyl][4-(ethylamino)naphthalen-1-yl]methylidene}-N,N-diethylcyclohexan-1-iminium chloride](/img/structure/B8058114.png)

![dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)


